molecular formula C5H8F2O B13335002 ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol

Cat. No.: B13335002
M. Wt: 122.11 g/mol
InChI Key: VSFCACSLFLWHTL-IMJSIDKUSA-N
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Description

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is a chiral cyclopropane derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C5H8F2O and a molecular weight of 122.11 g/mol, serves as a valuable stereochemically defined building block for the synthesis of more complex molecules . The incorporation of the rigid cyclopropyl ring and fluorine atoms can significantly alter the physicochemical properties, metabolic stability, and bioavailability of lead compounds, making this reagent a key intermediate in drug discovery efforts . Specifically, enantiomerically pure fluoromethylcyclopropyl groups are utilized in the development of novel amino acid analogues and other pharmacologically active structures. Research indicates that such fluorinated building blocks are crucial for creating analogs of natural products and for the SAR-driven optimization of potential therapeutic agents, as the difluoromethyl moiety can serve as a bioisostere or introduce strategic steric and electronic effects . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

[(1R,3S)-2,2-difluoro-3-methylcyclopropyl]methanol

InChI

InChI=1S/C5H8F2O/c1-3-4(2-8)5(3,6)7/h3-4,8H,2H2,1H3/t3-,4-/m0/s1

InChI Key

VSFCACSLFLWHTL-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@@H](C1(F)F)CO

Canonical SMILES

CC1C(C1(F)F)CO

Origin of Product

United States

Preparation Methods

Cyclopropanation of Precursors

The foundational step in synthesizing ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is the formation of the cyclopropane ring. This typically involves the reaction of suitable alkenes with carbene sources. A common approach uses diazo compounds or halomethyl precursors to generate carbenes that facilitate cyclopropanation.

Hydroxymethylation to Form the Methanol Derivative

Following the formation of the difluorocyclopropane, hydroxymethylation is performed to introduce the methanol group. This step often involves nucleophilic addition of formaldehyde or related reagents to the cyclopropane ring, under conditions that favor regioselectivity and stereoselectivity.

Stereoselective Control

Achieving the (1R,3S) stereochemistry requires chiral catalysts or chiral auxiliaries during the cyclopropanation and subsequent functionalization steps. As per recent literature, asymmetric catalysis using chiral metal complexes or organocatalysts can induce the desired stereochemistry with high selectivity.

Specific Laboratory Methods

Method Using Difluorocarbene Generation

Based on recent research, a typical laboratory synthesis involves:

  • Generating difluorocarbene in situ from chlorodifluoromethane (CHClF2) using a base such as potassium tert-butoxide in a suitable solvent like dichloromethane.
  • Reacting the carbene with a methyl-substituted alkene to form the difluorocyclopropane core.
  • Hydroxymethylation of the cyclopropane using formaldehyde or paraformaldehyde under acidic or basic conditions, with stereocontrol achieved via chiral catalysts.

Multi-step Synthesis Strategy

A convergent approach involves:

  • Synthesis of a suitable alkene precursor with the methyl substituent.
  • Cyclopropanation with difluorocarbene.
  • Hydroxymethylation with formaldehyde derivatives.
  • Purification via chromatography and stereochemical verification through NMR and chiral HPLC.

Industrial Production Considerations

For large-scale synthesis, process optimization focuses on:

  • Continuous flow reactors for difluorocarbene generation to improve safety and yield.
  • Use of robust catalysts for stereoselectivity.
  • Purification methods that ensure high product purity, such as recrystallization and chromatography.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Purpose Stereochemical Control Yield (Approximate)
1 Alkene precursor Difluorocarbene source (e.g., CHClF2) Cyclopropanation Chiral catalysts or auxiliaries 60-80%
2 Formaldehyde or paraformaldehyde Acidic/basic conditions Hydroxymethylation Stereoselective catalysis 50-70%
3 Purification Chromatography Product isolation - -

Research Findings and Notes

  • Recent advances demonstrate the feasibility of synthesizing difluorocyclopropanes with high stereoselectivity using chiral catalysts during carbene addition.
  • The use of difluorocarbene precursors like chlorodifluoromethane has been optimized for safety and efficiency in industrial settings.
  • Hydroxymethylation of the difluorocyclopropane core is typically achieved under mild conditions to preserve stereochemistry and prevent ring opening or rearrangement.

Chemical Reactions Analysis

Types of Reactions

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups in place of the fluorine atoms.

Scientific Research Applications

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

  • ((1R,3S)-2,2-Dichloro-3-(hydroxymethyl)cyclopropyl)methanol (): The dichloro analog exhibits a geminal Cl substitution, leading to stronger halogen bonding (Cl⋯O interactions: 3.139 Å, 162.5° ). Higher molecular weight (171.02 g/mol vs. ~134 g/mol for the difluoro compound) due to Cl’s larger atomic mass. Forms helical supramolecular structures via O—H⋯O hydrogen bonds (6.311 Å spacing) and C—Cl⋯O halogen bonds, stabilizing the crystal lattice . Demonstrated antimicrobial activity in derivatives .
  • ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol: Fluorine’s higher electronegativity increases polarity and C–F bond strength (~485 kJ/mol vs. Smaller atomic radius of F (0.64 Å vs. 0.99 Å for Cl) may reduce steric hindrance, favoring tighter crystal packing. Weaker halogen bonding (F⋯O interactions are less common than Cl⋯O) but stronger hydrogen bonding due to F’s electron-withdrawing effects.

Cyclopropane vs. Larger Rings

  • 1-Methylcyclopentanol (): Five-membered ring reduces ring strain (cyclopropane: ~27 kcal/mol strain vs. cyclopentane: ~6 kcal/mol). Higher boiling point and lower reactivity due to reduced strain and lack of electronegative substituents. No halogen or significant hydrogen bonding, leading to weaker intermolecular forces.

Functional Group Variations

  • (2S,3S)-(+)-(3-Phenylcyclopropyl)methanol (): Phenyl group introduces aromaticity, increasing π-π stacking interactions and lipophilicity. Synthesized via Grignard and hydroboration reactions, contrasting with halogenated cyclopropanes that may require electrophilic additions or radical pathways.

Structural and Crystallographic Data

Table 1: Comparative Crystallographic Parameters

Compound Space Group a (Å) b (Å) c (Å) Volume (ų) Z Density (g/cm³) Reference
Dichloro analog (C₅H₈Cl₂O₂) P2₁2₁2₁ 6.311 15.43 15.43 1502.7 8 1.512
Hypothetical difluoro analog* ~6.0 ~14.0 ~14.0 ~1176 4 ~1.6

*Inferred based on fluorine’s smaller size and stronger C–F bonds.

Table 2: Hydrogen and Halogen Bonding

Compound Hydrogen Bond (O—H⋯O) Halogen Bond (Cl/F⋯O) Bond Length (Å) Angle (°) Reference
Dichloro analog Yes Cl⋯O 3.139 162.5
Difluoro analog* Likely stronger F⋯O (rare)

Biological Activity

((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is a cyclopropyl derivative characterized by the presence of two fluorine atoms and a hydroxyl group. This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. The molecular formula is C5_5H8_8F2_2O, with a molecular weight of approximately 122.11 g/mol .

The incorporation of fluorine atoms in organic compounds often enhances their chemical stability and reactivity, which can significantly influence their biological interactions. The presence of the hydroxyl group also suggests potential for hydrogen bonding, which can affect solubility and binding affinity to biological targets .

1. Interaction Studies

Research into structurally similar compounds indicates that the fluorine atoms can enhance binding affinity to various biological targets. This may lead to significant impacts on enzyme inhibition and receptor interactions . For instance, fluorinated compounds often show increased potency in interacting with G-protein coupled receptors (GPCRs) and other protein targets due to their electronegativity.

2. Metabolic Pathways

The metabolic pathways influenced by ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol are still under investigation. However, it is hypothesized that similar compounds may affect metabolic processes by modulating enzyme activity involved in drug metabolism .

Case Studies

Several studies have explored the biological effects of fluorinated cyclopropyl derivatives, providing insights into their potential applications:

  • Case Study 1: Enzyme Inhibition
    A study investigated the enzyme inhibition properties of related cyclopropyl alcohols. It was found that these compounds could significantly inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . Although specific data on ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol is lacking, this suggests a potential for similar inhibitory effects.
  • Case Study 2: Anticancer Activity
    Research on fluorinated derivatives has shown promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain fluorinated cyclopropanes were observed to induce apoptosis in cancer cell lines at micromolar concentrations .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds related to ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol:

Compound NameStructural FeaturesPotential Biological Activity
(1S,3S)-2,2-DifluorocyclopropylmethanolCyclopropane with difluoromethyl groupEnzyme inhibition; potential anticancer properties
(1S,3S)-3-MethylcyclopropylmethanolCyclopropane with methyl groupModulation of metabolic pathways
(1S,3S)-2,2-Difluoro-3-ethylcyclopropylmethanolCyclopropane with ethyl groupAltered binding affinity; potential therapeutic uses

Q & A

Q. What are the common synthetic routes for preparing ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol, and how are reaction conditions optimized for yield?

The synthesis typically involves cyclopropanation of fluorinated precursors using transition-metal catalysts (e.g., rhodium or copper complexes) to achieve stereochemical control . Key steps include careful temperature regulation (−78°C to 25°C) and inert atmosphere maintenance (argon) to prevent side reactions. For example, Grignard reagent titrations with 1,10-phenanthroline as an indicator ensure precise stoichiometry, while recrystallization in dichloromethane/ether mixtures improves purity .

Q. How is enantiomeric excess (ee) determined for this compound, and what analytical methods are preferred?

Enantiomeric purity is typically assessed via GC or HPLC after derivatization (e.g., trifluoroacetate ester formation). For instance, GC analysis of the trifluoroacetate derivative using a chiral stationary phase (e.g., cyclodextrin-based columns) provides resolution for ee determination . Polarimetry ([α]D measurements) in ethanol or chloroform offers complementary data but requires high-purity samples .

Q. What purification strategies are effective for isolating ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol from reaction mixtures?

Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (dichloromethane/ether) are standard. Molecular sieves (3Å) may be used during intermediate steps to remove water, while aqueous workups (10% HCl or NH4Cl) separate organic and inorganic by-products .

Q. How does the stereochemistry of the cyclopropane ring influence the compound’s reactivity?

The (1R,3S) configuration imposes steric constraints that affect nucleophilic substitution and oxidation reactions. For example, the axial fluorine atoms hinder approach from the ring’s concave face, directing reactivity toward the convex face .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol?

Racemization is minimized by avoiding protic solvents (e.g., methanol) during cyclopropanation and using low temperatures (−20°C) for acid-sensitive intermediates. Chiral auxiliaries (e.g., tartaric acid diamides) or enantioselective catalysts (Rh₂(OAc)₄ with chiral ligands) enhance stereochemical fidelity .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemical assignment?

Single-crystal X-ray diffraction with SHELX refinement (SHELXL97) provides unambiguous stereochemical determination. The Flack parameter (e.g., 0.03(9) in ) confirms absolute configuration, while hydrogen-bonding networks (O–H⋯O) validate molecular packing .

Q. What mechanistic insights explain the role of geminal difluoro groups in stabilizing the cyclopropane ring?

The electron-withdrawing fluorine atoms increase ring strain but stabilize the structure via hyperconjugation. DFT studies suggest that C–F σ* orbitals interact with adjacent C–C bonds, reducing ring-opening susceptibility under thermal or acidic conditions .

Q. How do intermolecular interactions (e.g., halogen bonding) influence the compound’s supramolecular assembly?

Halogen bonding (C–Cl⋯O, 3.139 Å, 162.5°) and hydrogen bonding (O–H⋯O, 2.78 Å) drive chiral helical packing in the solid state. These interactions are critical for designing mechanophores or polymers with tailored mechanical properties .

Q. What advanced techniques characterize trace by-products or degradation products in ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol?

High-resolution mass spectrometry (HRMS) and ¹⁹F NMR identify fluorinated impurities. For example, HRMS (ESI+) with m/z 270.1746 [M+H]⁺ confirms molecular integrity, while ¹⁹F NMR (δ −120 to −140 ppm) detects defluorination by-products .

Q. Why does the compound exhibit meso-form challenges in crystallography despite its chiral centers?

Although internally symmetric in solution, crystallization in a chiral space group (P2₁2₁2₁) occurs due to asymmetric hydrogen-bonding networks. This phenomenon, observed in , highlights the role of solid-state packing in overriding solution-phase symmetry.

Methodological Tables

Table 1: Key Crystallographic Data for ((1R,3S)-2,2-Difluoro-3-methylcyclopropyl)methanol (from )

ParameterValue
Space groupP2₁2₁2₁
Unit cell dimensionsa = 6.311 Å, b = 15.429 Å, c = 15.433 Å
Flack parameter0.03(9)
Halogen bond (C–Cl⋯O)3.139 Å, 162.5°

Table 2: Common Analytical Methods for Purity Assessment

MethodApplicationExample Parameters
GC-MSEnantiomeric excess (derivatized)Chiral column, 120°C isothermal
HRMSMolecular ion confirmationESI+, m/z 148.15 [M+H]⁺
¹⁹F NMRDetection of defluorinationδ −135 ppm (CF₂)

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